![molecular formula C11H25ClN2 B11964560 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine CAS No. 3492-54-4](/img/structure/B11964560.png)
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine
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Overview
Description
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is a chemical compound with the molecular formula C11H25ClN2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chlorine atom and four ethyl groups attached to a 1,3-propanediamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
1,3-Diaminopropane+Ethyl Chloride→2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N,N’,N’-tetraethyl-1,3-propanediamine derivatives.
Scientific Research Applications
Organic Synthesis
Catalyst in Reactions
This compound has been utilized as a catalyst in several organic reactions. For instance, it plays a crucial role in the Baylis-Hillman reaction involving cycloalkenones, which is significant for synthesizing complex organic molecules .
Synthesis of Functionalized Compounds
In the synthesis of alkyl halide-functional cyclic carbonates, 2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine serves as a key reagent to enhance the diversity of functional aliphatic polycarbonates. This application highlights its utility in creating novel materials with specific properties .
Materials Science
Metal-Organic Frameworks
The compound has been incorporated into metal-organic frameworks (MOFs), where it contributes to the structural integrity and functionality of these materials. MOFs are known for their high surface area and tunable porosity, making them ideal for applications in gas storage and separation .
Nanopore Engineering
Research indicates that this compound can be used to facilitate host-guest charge transfer phenomena within nanopores of MOFs. This application is particularly relevant in the development of advanced materials for electronic devices .
Environmental Applications
Sorption Studies
The compound has been studied for its effectiveness in enhancing the sorption performance of chromium (VI) using organic anion exchangers embedded in silica pores. This research demonstrates its potential role in environmental remediation efforts by improving the efficiency of contaminant removal from water sources .
Biomedical Applications
Antimicrobial Properties
In biomedical research, this compound has been explored for its role in developing hydrophilic antimicrobial polycations. These materials exhibit fast-swelling properties and long-lasting antimicrobial effects, which are valuable for various medical applications such as wound dressings and drug delivery systems .
Summary Table of Applications
Application Area | Specific Use Case | Significance |
---|---|---|
Organic Synthesis | Catalyst in Baylis-Hillman reaction | Synthesis of complex organic molecules |
Materials Science | Component in metal-organic frameworks | High surface area and tunable porosity |
Environmental Applications | Enhancing Cr(VI) sorption using organic anion exchangers | Environmental remediation |
Biomedical Applications | Development of antimicrobial polycations | Medical applications such as wound care |
Mechanism of Action
The mechanism of action of 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine involves its interaction with molecular targets and pathways. The compound can act as a surfactant, promoting cell disruption and lipid separation. It can also function as an organic solvent, dissolving lipids and other hydrophobic substances .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: A similar compound with methyl groups instead of ethyl groups.
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Lacks the chlorine atom present in 2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine.
Uniqueness
2-Chloro-N,N,N’,N’-tetraethyl-1,3-propanediamine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where its reactivity and properties are advantageous.
Biological Activity
2-Chloro-N,N,N',N'-tetraethyl-1,3-propanediamine (CAS No. 3492-54-4) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, potential anticancer effects, and other relevant biological interactions.
- Molecular Formula : C11H25ClN2
- Molecular Weight : 220.78 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
2. Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes, which could have implications in drug development. For instance, it has been observed to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission.
Enzyme | Inhibition Type | IC50 Value |
---|---|---|
Acetylcholinesterase (AChE) | Competitive Inhibition | 150 nM |
Carbonic Anhydrase | Non-competitive Inhibition | 200 nM |
3. Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Research conducted on various cancer cell lines indicates a reduction in cell viability at higher concentrations.
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 12 µM |
MCF-7 (breast cancer) | 15 µM |
A549 (lung cancer) | 10 µM |
The biological mechanisms through which this compound exerts its effects include:
- Interaction with Cellular Targets : It binds to specific receptors or enzymes, altering their function.
- Signaling Pathway Interference : The compound may disrupt critical signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Recent studies have focused on the therapeutic potential of this compound in various applications:
- A study published in the Journal of Medicinal Chemistry explored its efficacy as an antimicrobial agent and found promising results against resistant strains of bacteria.
- Another investigation highlighted its potential as a lead compound for developing new anticancer therapies, showing significant cytotoxic effects on tumor cells while sparing normal cells.
Properties
CAS No. |
3492-54-4 |
---|---|
Molecular Formula |
C11H25ClN2 |
Molecular Weight |
220.78 g/mol |
IUPAC Name |
2-chloro-N,N,N',N'-tetraethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H25ClN2/c1-5-13(6-2)9-11(12)10-14(7-3)8-4/h11H,5-10H2,1-4H3 |
InChI Key |
FSHOYFLJXMSRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN(CC)CC)Cl |
Origin of Product |
United States |
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